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Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of 5,8-Dibromoquinoxaline (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative

is a valuable building block in medicinal chemistry and materials science, serving as a key

intermediate for the synthesis of novel organic electronic materials and pharmacologically

active compounds. This document details a probable synthetic route, purification methods, and

a summary of its key physicochemical and spectral properties.

Introduction
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that

have garnered significant interest due to their diverse biological activities and applications in

materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline

core provides reactive handles for further functionalization through various cross-coupling

reactions, making 5,8-Dibromoquinoxaline a versatile precursor for the development of

complex molecular architectures. Its applications range from being an intermediate in the

synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.
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A summary of the key physical and chemical properties of 5,8-Dibromoquinoxaline is

presented in Table 1.

Table 1: Summary of Physical and Chemical Data for 5,8-Dibromoquinoxaline

Property Value Source(s)

CAS Number 148231-12-3 [1]

Molecular Formula C₈H₄Br₂N₂ [2]

Molecular Weight 287.94 g/mol [1]

Appearance Solid

Melting Point 198-203 °C (decomposes)

Purity Typically >97%

Solubility

Soluble in organic solvents

such as alcohols, ethers, and

ketones; insoluble in water.

Synthesis of 5,8-Dibromoquinoxaline
The most plausible and commonly employed method for the synthesis of 5,8-
Dibromoquinoxaline is the condensation reaction between 3,6-dibromobenzene-1,2-diamine

and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring

system.
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Caption: Synthetic pathway for 5,8-Dibromoquinoxaline.

Experimental Protocol (General Procedure)
Detailed, peer-reviewed experimental protocols for the synthesis of 5,8-Dibromoquinoxaline
are not readily available in the public domain. The following is a general procedure adapted

from the synthesis of similar quinoxaline derivatives.

Materials:

3,6-dibromobenzene-1,2-diamine

Glyoxal (40% aqueous solution)

Ethanol or Acetic Acid (solvent)

Sodium sulfate (drying agent)

Procedure:
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In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a

suitable solvent (e.g., ethanol or acetic acid).

To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous

solution of glyoxal dropwise at room temperature with stirring.

The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of

the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature, which may

result in the precipitation of the product.

The crude product is collected by filtration and washed with a small amount of cold solvent.

For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.

The purified product is dried under vacuum over anhydrous sodium sulfate to yield 5,8-
Dibromoquinoxaline.

Characterization Data
Comprehensive, publicly available spectral data for 5,8-Dibromoquinoxaline is limited. The

following sections outline the expected characterization data based on the structure of the

molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,8-Dibromoquinoxaline
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

¹H NMR

H-2, H-3 ~8.8 - 9.0 s -

H-6, H-7 ~7.8 - 8.0 s -

¹³C NMR

C-2, C-3 ~145 - 147

C-5, C-8 ~120 - 125

C-6, C-7 ~130 - 135

C-9, C-10

(bridgehead)
~140 - 142

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline

derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy
The IR spectrum of 5,8-Dibromoquinoxaline is expected to show characteristic absorption

bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for 5,8-Dibromoquinoxaline

Wavenumber (cm⁻¹) Vibration Type Intensity

3050 - 3100 Aromatic C-H stretch Medium

1600 - 1650 C=N stretch (quinoxaline ring) Medium to Strong

1450 - 1580 Aromatic C=C stretch Medium to Strong

1000 - 1200 In-plane C-H bending Medium

700 - 850 Out-of-plane C-H bending Strong

500 - 600 C-Br stretch Medium to Strong
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Mass Spectrometry (MS)
The mass spectrum of 5,8-Dibromoquinoxaline is expected to show a characteristic isotopic

pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺)

should be observed at m/z 286, with accompanying peaks at m/z 288 (M+2) and m/z 290

(M+4) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound,

confirming its molecular weight.[1]

Table 4: Predicted Mass Spectrometry Data for 5,8-Dibromoquinoxaline

m/z Ion Relative Abundance

286 [M]⁺ (C₈H₄⁷⁹Br₂N₂) ~50%

288 [M+2]⁺ (C₈H₄⁷⁹Br⁸¹BrN₂) ~100%

290 [M+4]⁺ (C₈H₄⁸¹Br₂N₂) ~50%

207/209 [M-Br]⁺ Fragment

128 [M-2Br]⁺ Fragment

Experimental and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 5,8-
Dibromoquinoxaline.
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Caption: Workflow for the synthesis and purification.
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Safety Information
5,8-Dibromoquinoxaline is classified as an irritant and is harmful if swallowed. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. All manipulations should be carried out in a well-

ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet

(MSDS).

Conclusion
5,8-Dibromoquinoxaline is a key synthetic intermediate with significant potential in the fields

of medicinal chemistry and materials science. This technical guide provides a foundational

understanding of its synthesis and characterization. While a detailed, peer-reviewed

experimental protocol and comprehensive spectral data are not widely available, the

information presented here, based on analogous compounds and general chemical principles,

offers a solid starting point for researchers interested in utilizing this versatile molecule. Further

experimental work is encouraged to establish a definitive synthetic procedure and a complete

set of characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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